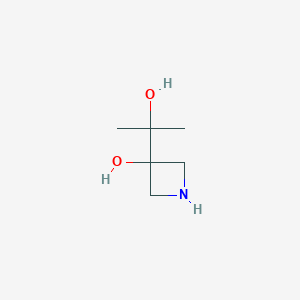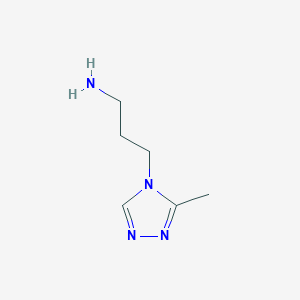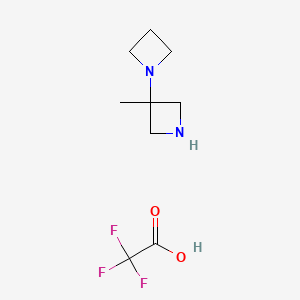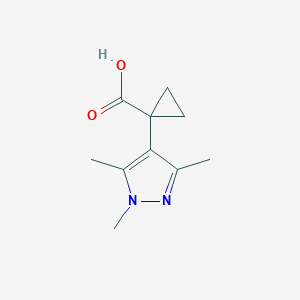
1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a cyclopropane ring attached to a trimethylated pyrazol-4-yl group, making it a unique and versatile molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the cyclization of hydrazine derivatives with β-ketoesters or β-diketones under acidic conditions. The resulting pyrazole can then be further functionalized to introduce the cyclopropane ring and the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. Large-scale production often employs catalytic systems to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Common Reagents and Conditions:
Oxidation reactions often use reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction reactions may employ lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution reactions typically involve nucleophiles such as alkyl halides or amines, with suitable solvents and temperatures.
Major Products Formed:
Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction products can be alcohols, amines, and amides.
Substitution products may include various substituted pyrazoles and cyclopropanes.
科学研究应用
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: The compound is used in the development of new materials and catalysts, contributing to advancements in material science and industrial chemistry.
作用机制
The mechanism by which 1-(trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The exact mechanism can vary depending on the specific application and the biological context.
相似化合物的比较
1-(Trimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is structurally similar to other pyrazole derivatives, such as 1-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid. the presence of the trimethyl group on the pyrazole ring distinguishes it from its counterparts, providing unique chemical and biological properties. Other similar compounds include:
1-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
1-(1-propyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
1-(1-butyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
These compounds share the cyclopropane and pyrazole motifs but differ in the alkyl group attached to the pyrazole ring, leading to variations in their reactivity and biological activity.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(1,3,5-trimethylpyrazol-4-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-8(7(2)12(3)11-6)10(4-5-10)9(13)14/h4-5H2,1-3H3,(H,13,14) |
InChI 键 |
CTAROMQBFQBVKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C2(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


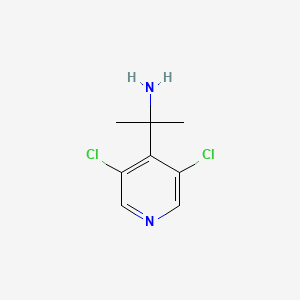
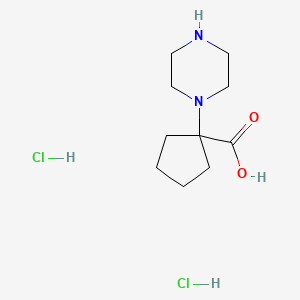
![1-{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B15318363.png)
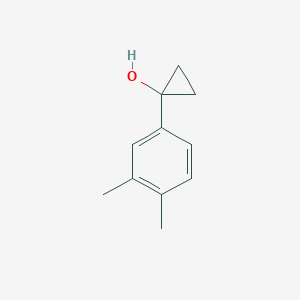
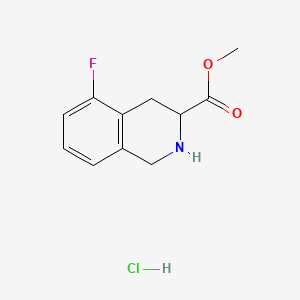
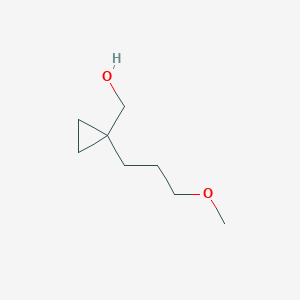
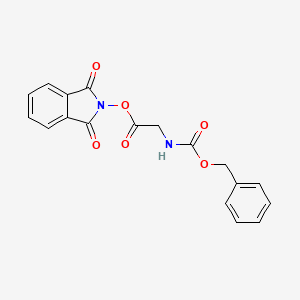
![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicacidhydrochloride](/img/structure/B15318392.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B15318393.png)
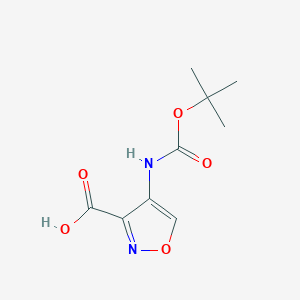
![O-[2-(4-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B15318396.png)
